para-Hydroxy Atorvastatin-d5 Calcium Salt
Description
Significance of Deuterated Analogs in Pharmacological and Analytical Sciences
Deuterated analogs, where one or more hydrogen atoms are replaced by deuterium (B1214612), hold particular significance in research. This subtle change—the addition of a neutron—can have a profound impact due to the kinetic isotope effect (KIE). nih.govassumption.edu The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult to break during metabolic processes, particularly those mediated by cytochrome P450 (CYP) enzymes. nih.govcdnsciencepub.com
This increased metabolic stability can be leveraged to:
Reduce Toxic Metabolite Formation: Deuteration can alter metabolic pathways, sometimes shunting metabolism away from the formation of toxic byproducts and improving a drug's safety profile. nih.govnih.gov
Serve as Gold-Standard Internal Standards: In analytical sciences, deuterated compounds are prized as internal standards for mass spectrometry. nih.govacs.org Because they are chemically almost identical to the analyte, they behave similarly during sample extraction and analysis, but are distinguishable by their mass. This allows for precise correction of analytical variability, ensuring highly accurate quantification. nih.govnih.gov
The therapeutic potential of this approach was validated with the FDA approval of deutetrabenazine in 2017, the first deuterated drug to enter the market. nih.gov
Overview of Atorvastatin (B1662188) Metabolism and its Key Hydroxylated Metabolites
Atorvastatin, a widely used HMG-CoA reductase inhibitor, undergoes extensive metabolism primarily in the liver and intestine. drugbank.com The major metabolic pathway is driven by the cytochrome P450 3A4 (CYP3A4) enzyme system. nih.govclinpgx.org
This process leads to the formation of two primary active metabolites:
ortho-Hydroxy Atorvastatin (2-Hydroxy Atorvastatin)
para-Hydroxy Atorvastatin (4-Hydroxy Atorvastatin)
| Compound | Metabolizing Enzyme | Pharmacological Activity |
|---|---|---|
| Atorvastatin | CYP3A4 | Active |
| ortho-Hydroxy Atorvastatin | CYP3A4 | Active |
| para-Hydroxy Atorvastatin | CYP3A4 | Active |
| Atorvastatin Lactone | - | Inactive |
Rationale for Deuterium Incorporation in Drug Metabolite Standards
The accurate quantification of drug metabolites is essential for understanding a drug's complete pharmacokinetic profile. However, measuring low-concentration metabolites in complex biological fluids is analytically challenging due to matrix effects like ion suppression and chromatographic interferences. nih.gov
This is where stable isotope-labeled internal standards (SIL-IS) become indispensable. The ideal internal standard is a labeled version of the analyte itself. assumption.edu For the quantification of para-hydroxy atorvastatin, its deuterated analog, para-Hydroxy Atorvastatin-d5 Calcium Salt, serves this purpose perfectly.
The rationale includes:
Identical Physicochemical Properties: The deuterated standard has virtually the same extraction recovery, chromatographic retention time, and ionization efficiency as the natural, unlabeled metabolite. nih.gov
Correction for Analytical Variability: Any loss of analyte during sample preparation or fluctuation in the mass spectrometer's signal will affect the standard and the analyte equally. By measuring the ratio of the analyte to the known concentration of the internal standard, a precise and accurate quantification can be achieved. nih.gov
Mass-Based Differentiation: Despite their chemical similarities, the d5-labeled standard is easily distinguished from the unlabeled metabolite by its higher mass in the mass spectrometer, preventing signal overlap. nih.gov
Scope and Academic Relevance of this compound Studies
The primary and most critical application of this compound is its use as an internal standard in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). chemicalbook.compharmaffiliates.comcaymanchem.com
Its academic and research relevance is centered on enabling precise investigations into:
Pharmacokinetic (PK) Studies: Accurate measurement of the formation and elimination of the active para-hydroxy metabolite is crucial for defining the complete PK profile of atorvastatin. nih.gov
Drug-Drug Interaction (DDI) Studies: Research into how other drugs affect atorvastatin metabolism relies on the precise quantification of its metabolites. nih.gov
Pharmacogenomic Research: This standard helps researchers study how genetic variations in metabolic enzymes (like CYP3A4) and drug transporters affect the levels of atorvastatin and its active metabolites, explaining inter-individual differences in drug response. nih.govclinpgx.org
Metabolite-Specific Activity: It facilitates studies aimed at understanding the specific biological actions of the para-hydroxy metabolite, such as its differential effects on the induction of drug-metabolizing enzymes. nih.gov
| Research Area | Specific Application | Rationale |
|---|---|---|
| Pharmacokinetics | Quantification of metabolite exposure (AUC, Cmax) | Enables accurate modeling of metabolite formation and clearance. |
| Bioanalytics | Internal standard for LC-MS/MS assays | Corrects for matrix effects and analytical variability. nih.gov |
| Pharmacogenomics | Correlating gene variants with metabolite levels | Helps explain variability in drug response due to genetics. clinpgx.org |
| Drug Metabolism | Studying the activity of specific metabolic pathways | Allows for precise measurement of CYP3A4 activity towards atorvastatin. nih.gov |
Properties
CAS No. |
265989-45-5 |
|---|---|
Molecular Formula |
C66H58D10CaF2N4O12 |
Molecular Weight |
1199.42 |
Appearance |
Off-White Solid |
melting_point |
174-179°C |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Related CAS |
265989-44-4 (unlabelled) |
Synonyms |
p-hydroxy Atorvastatin-(phenyl-d5) Calcium salt; 4-hydroxy Atorvastatin-(phenyl-d5) Calcium salt; para-hydroxy Atorvastatin-(phenyl-d5) Calcium salt; di(4-Hydroxy Atorvastatin-d5) CalciuM Salt |
tag |
Atorvastatin Impurities |
Origin of Product |
United States |
Synthesis and Isotopic Labeling Strategies for Para Hydroxy Atorvastatin D5 Calcium Salt
Chemical Synthesis Methodologies for Deuterated Atorvastatin (B1662188) Analogs
The foundational synthesis of the atorvastatin molecule often relies on the Paal-Knorr pyrrole synthesis. This convergent approach involves the condensation of a 1,4-dicarbonyl compound with a primary amine to form the central pyrrole ring. nih.govgoogle.comepo.org For deuterated analogs, this methodology is adapted by using isotopically labeled building blocks.
The introduction of both a hydroxyl group at the para-position and deuterium (B1214612) atoms (d5) on the same phenyl ring requires a carefully planned synthetic sequence. A plausible and efficient strategy involves the use of a pre-functionalized and deuterated precursor.
One potential route begins with the synthesis of a deuterated p-aminophenol derivative. For instance, deuterated aniline (aniline-d5) can serve as a starting material. researchgate.net The para-hydroxylation of atorvastatin can be achieved through biocatalytic methods, for example, using cytochrome P450 enzymes. researchgate.net Chemical methods for aromatic hydroxylation could also be employed, although they may lack the high regioselectivity of enzymatic reactions.
A more direct chemical synthesis approach would involve a precursor that already contains the para-hydroxyl group and the deuterium labels. For instance, starting with a protected p-aminophenol, the aromatic ring can be deuterated. This deuterated and protected aminophenol can then be utilized in the Paal-Knorr synthesis to construct the atorvastatin core. The protecting group on the hydroxyl function would be removed in a later step of the synthesis.
Biocatalysis presents a green and highly specific alternative for the para-hydroxylation step. The use of engineered enzymes, such as specific mutants of CYP102A1, has been shown to effectively hydroxylate atorvastatin at the para-position. researchgate.net This enzymatic hydroxylation could potentially be performed on a deuterated atorvastatin precursor to yield the desired product.
Combinatorial chemistry has been successfully employed to create libraries of deuterated atorvastatin analogs. researchgate.net This high-throughput approach allows for the rapid synthesis of multiple derivatives with varying deuterium incorporation patterns. By utilizing a range of deuterated precursors in a combinatorial fashion, researchers can efficiently produce a diverse set of labeled compounds for screening and optimization in metabolic studies.
Precursor Compounds and Deuterium Sources
The key precursors for the synthesis of para-Hydroxy Atorvastatin-d5 Calcium Salt are the deuterated aromatic amine and the chiral side-chain.
Deuterated Precursor: A critical precursor is a deuterated aniline or p-aminophenol derivative. Aniline-d5 is a commercially available starting material that can be used to introduce the five deuterium atoms onto the phenyl ring. researchgate.net Alternatively, deuterated p-aminophenol can be synthesized through methods such as the Bamberger rearrangement of nitrobenzene in the presence of a deuterium source. acs.org
Chiral Side-Chain: The synthesis of the chiral dihydroxy heptanoic acid side chain is a well-established process in atorvastatin synthesis and can be achieved through various chemical and chemo-enzymatic methods. researchgate.netresearchgate.net
Deuterium Source: The primary source for deuterium incorporation is typically deuterium gas (D₂) for hydrogenation reactions or deuterated solvents and reagents like deuterium oxide (D₂O) and deuterated acids in exchange reactions.
| Precursor/Source | Role in Synthesis |
| Aniline-d5 | Introduction of the d5-phenyl group |
| Deuterated p-aminophenol | Direct incorporation of the p-hydroxy-d5-phenyl moiety |
| Chiral dihydroxy heptanoic acid derivative | Forms the key side chain of atorvastatin |
| Deuterium Oxide (D₂O) | A common source for deuterium in H-D exchange reactions |
Characterization Techniques for Deuterated Products in Synthesis Research
The confirmation of the structure, purity, and isotopic enrichment of the synthesized this compound is crucial. This is primarily achieved through spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum is a powerful tool to confirm the placement of deuterium atoms. The signals corresponding to the protons on the deuterated phenyl ring will be absent or significantly reduced in intensity. The rest of the proton signals of the molecule should correspond to the structure of para-hydroxy atorvastatin.
¹³C NMR: The carbon-13 NMR spectrum will show signals for all carbon atoms. The carbons attached to deuterium will exhibit a characteristic splitting pattern (due to C-D coupling) and a slight upfield shift compared to their non-deuterated counterparts.
¹⁹F NMR: If applicable to other fluorinated analogs, this technique would confirm the presence and environment of fluorine atoms. nsf.gov
Mass Spectrometry (MS):
Mass spectrometry is essential for determining the molecular weight and confirming the level of deuterium incorporation.
High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement of the molecular ion, which will be higher than the non-deuterated analog by the mass of the incorporated deuterium atoms (approximately 5 Da for a d5-labeled compound).
Tandem Mass Spectrometry (MS/MS): Can be used to fragment the molecule and analyze the resulting product ions. The fragmentation pattern can help to confirm the location of the deuterium atoms. For instance, fragments containing the deuterated phenyl ring will have a higher mass-to-charge ratio (m/z) compared to the corresponding fragments of the unlabeled compound. nih.govacs.orgemrespublisher.com
| Technique | Information Obtained | Expected Results for para-Hydroxy Atorvastatin-d5 |
| ¹H NMR | Presence and location of protons | Absence of signals for the 5 aromatic protons on one phenyl ring |
| ¹³C NMR | Carbon skeleton and C-D coupling | Characteristic multiplets for deuterated carbons |
| HRMS | Accurate molecular weight | Molecular weight increased by ~5 Da compared to unlabeled compound |
| MS/MS | Fragmentation pattern and location of label | Fragments containing the phenyl-d5 group will have an increased m/z |
Scale-up Considerations for Research Quantities
The synthesis of isotopically labeled compounds for research purposes, typically in the milligram to gram scale, presents unique challenges compared to large-scale manufacturing of the parent drug.
Cost and Availability of Labeled Precursors: Deuterated starting materials, such as aniline-d5, are significantly more expensive than their unlabeled counterparts. This is a primary consideration in planning the scale of the synthesis.
Purification and Analysis: The purification of the final product must be highly efficient to ensure the removal of any unlabeled or partially labeled impurities. Chromatographic techniques such as HPLC are commonly employed. Rigorous analytical characterization is required to confirm the chemical purity and isotopic enrichment of each batch.
Handling and Safety: While deuterium is a stable isotope and not radioactive, standard laboratory safety procedures for handling chemical reagents must be followed.
Advanced Bioanalytical Methodologies Utilizing Para Hydroxy Atorvastatin D5 Calcium Salt
Role as an Internal Standard in Mass Spectrometry-Based Assays
para-Hydroxy Atorvastatin-d5 Calcium Salt is primarily intended for use as an internal standard for the quantification of para-hydroxy atorvastatin (B1662188), and often used alongside other deuterated analogs like Atorvastatin-d5 for the parent drug, in bioanalytical methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.comnih.gov An internal standard is a compound of known concentration added to a sample to aid in the accurate quantification of a target analyte. aptochem.comresearchgate.net In the realm of mass spectrometry, the ideal internal standard is a stable isotope-labeled version of the analyte of interest. aptochem.comkcasbio.com The deuterium-labeled (d5) phenyl group in this compound provides the necessary mass shift for the spectrometer to differentiate it from the endogenous, non-labeled metabolite, while ensuring its chemical and physical properties remain nearly identical. caymanchem.comnih.gov
Stable Isotope Dilution Mass Spectrometry (SID-MS) is a highly accurate and specific quantitative technique. nih.govwikipedia.org The method involves adding a known quantity of a stable isotope-labeled analog of the analyte—the internal standard, such as this compound—to the sample at the earliest stage of analysis. osti.govresearchgate.net This "spiked" sample is then processed through extraction, purification, and chromatographic separation. osti.gov
Because the stable isotope-labeled standard is chemically identical to the analyte, it experiences the same processing variations, including extraction losses, and chromatographic and ionization behavior. aptochem.comnih.gov A mass spectrometer can distinguish between the analyte and the internal standard due to their mass difference. nih.govclearsynth.com Quantification is not based on the absolute signal intensity of the analyte, which can fluctuate, but on the ratio of the analyte's signal to the known-concentration internal standard's signal. nih.govosti.gov This ratio is then used to calculate the precise concentration of the analyte in the original sample, a principle that makes the analysis self-calibrating for procedural losses. researchgate.net SID-MS provides the highest possible analytical specificity for quantitative determinations and is widely used for biomarker validation. nih.govnih.gov
The use of deuterated internal standards like this compound is considered the gold standard in quantitative bioanalysis for several reasons. aptochem.comkcasbio.comnih.gov These standards are invaluable for achieving the precision and accuracy required for clinical and research applications. clearsynth.com
Biological samples such as plasma are highly complex. kcasbio.com During LC-MS/MS analysis, co-eluting molecules from the sample matrix can interfere with the ionization of the target analyte, either suppressing or enhancing its signal. kcasbio.comreddit.com This phenomenon, known as the matrix effect, is a primary source of variability and inaccuracy. kcasbio.commyadlm.org A key advantage of using a deuterated internal standard is its ability to compensate for these matrix effects. clearsynth.comnih.gov Because the deuterated standard is chemically almost identical to the analyte, it co-elutes during chromatography and is affected by ion suppression or enhancement in the same way. aptochem.comkcasbio.comchromforum.org By calculating the ratio of the analyte to the internal standard, these variations are normalized, ensuring the final calculated concentration is unaffected by the matrix. kcasbio.comnih.gov
The primary purpose of any internal standard is to improve the precision and accuracy of a quantitative method. researchgate.netchromatographyonline.com Deuterated standards excel at this by correcting for variability at multiple stages of the analytical workflow. researchgate.net They account for inconsistencies in sample preparation, extraction recovery, and injection volume. aptochem.com Since the analyte and the deuterated internal standard are affected proportionally by these procedural variations, the ratio of their responses remains constant, leading to highly precise and accurate results. researchgate.netclearsynth.comnih.gov This level of control is crucial for reliable pharmacokinetic studies and therapeutic drug monitoring. nih.govresearchgate.netnih.gov
A robust analytical method is one that remains reliable despite small, deliberate variations in method parameters. aptochem.com The inclusion of a deuterated internal standard significantly enhances method robustness. aptochem.comkcasbio.com By inherently correcting for analytical variability, the method becomes more rugged and less prone to failure. aptochem.comresearchgate.net This leads to higher sample throughput, lower rejection rates for analytical runs, and greater confidence in the generated data, which is particularly important in high-throughput clinical studies. nih.govaptochem.com
Advantages of Deuterated Internal Standards in Bioanalysis
Development and Validation of LC-MS/MS Methods for Atorvastatin and its Metabolites
The utility of this compound is demonstrated in the development and validation of robust bioanalytical methods. Numerous studies have detailed sensitive and specific LC-MS/MS methods for the simultaneous quantification of atorvastatin and its active hydroxy metabolites from human plasma, relying on their corresponding deuterated internal standards. nih.govnih.gov
One such method successfully quantified atorvastatin acid, its ortho- and para-hydroxy metabolites, and their corresponding lactone forms. nih.gov This comprehensive assay utilized d5-labeled internal standards for all six analytes, including para-Hydroxy Atorvastatin-d5. nih.gov The validation results underscored the method's high quality. nih.gov
Table 1: Validation Parameters for an LC-MS/MS Method Using d5-Labeled Internal Standards
| Parameter | Atorvastatin | o-OH Atorvastatin | p-OH Atorvastatin | Atorvastatin Lactone | o-OH ATV Lactone | p-OH ATV Lactone |
| Linearity Range (ng/mL) | 0.05-100 | 0.05-100 | 0.05-100 | 0.05-100 | 0.05-100 | 0.05-100 |
| Correlation Coefficient (r²) | ≥ 0.9975 | ≥ 0.9975 | ≥ 0.9975 | ≥ 0.9975 | ≥ 0.9975 | ≥ 0.9975 |
| LLOQ (ng/mL) | 0.05 | 0.05 | 0.05 | 0.05 | 0.05 | 0.05 |
| Mean Recovery (%) | 88.6-111 | 88.6-111 | 88.6-111 | 88.6-111 | 88.6-111 | 88.6-111 |
| Inter-run Accuracy (%) | 85-115 | 85-115 | 85-115 | 85-115 | 85-115 | 85-115 |
| Inter-run Precision (% CV) | ≤ 15 | ≤ 15 | ≤ 15 | ≤ 15 | ≤ 15 | ≤ 15 |
| Data sourced from Macwan et al., 2011. nih.gov |
More recently, a high-throughput UPLC-MS/MS method was developed for atorvastatin (ATR) and its active metabolites, 2-hydroxy atorvastatin (ortho) and 4-hydroxy atorvastatin (para). nih.gov This method also employed the specific d5-labeled internal standards for each analyte, including 4-hydroxy atorvastatin-d5 (the de-salted form of this compound). nih.gov The method was validated over a wide dynamic range and demonstrated excellent performance characteristics suitable for high-throughput clinical sample analysis. nih.gov
Table 2: Validation Summary for a High-Throughput UPLC-MS/MS Method
| Parameter | Atorvastatin (ATR) | 2-OH Atorvastatin | 4-OH Atorvastatin |
| Linearity Range (ng/mL) | 0.500-250 | 0.500-250 | 0.200-20 |
| Extraction Method | Solid-Phase Extraction | Solid-Phase Extraction | Solid-Phase Extraction |
| Mean Recovery (%) | > 80 | > 80 | > 80 |
| Total Run Time (min) | 5.2 | 5.2 | 5.2 |
| Internal Standard Used | Atorvastatin-D5 | 2-hydroxy atorvastatin-D5 | 4-hydroxy atorvastatin-D5 |
| Data sourced from Agrawal & Mittal, 2023. nih.gov |
These validated methods, built upon the reliability afforded by deuterated internal standards like this compound, provide the necessary accuracy and robustness for demanding applications such as clinical pharmacokinetic and bioequivalence studies. nih.govnih.govnih.gov
Sample Preparation Techniques for Biological Matrices (e.g., plasma, liver microsomes)
The initial and most critical step in the bioanalysis of para-hydroxy atorvastatin from biological matrices is sample preparation. The primary goal is to extract the analyte of interest and the internal standard, this compound, from complex biological samples like plasma and liver microsomes, while removing interfering substances. The most commonly employed techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation (PP).
Liquid-Liquid Extraction
Liquid-liquid extraction is a sample purification technique that separates analytes from interferences based on their relative solubilities in two different immiscible liquids. In the analysis of para-hydroxy atorvastatin, a salting-out assisted LLE method has been proven effective. nih.gov This high-throughput technique utilizes acetonitrile (B52724) and a mass-spectrometry-friendly salt, such as ammonium (B1175870) acetate (B1210297), to extract the analytes from human plasma. nih.gov This approach has demonstrated a recovery of over 81% for all analytes within a one-minute extraction time. nih.gov Another study employed a liquid-liquid extraction procedure without the use of chlorinated solvents, followed by an on-line solid-phase extraction, achieving a recovery of over 75% for both atorvastatin and its ortho-hydroxy metabolite. nih.gov
Table 1: Liquid-Liquid Extraction Parameters for para-Hydroxy Atorvastatin Analysis
| Parameter | Details | Reference |
| Extraction Solvent | Acetonitrile | nih.gov |
| Salting-Out Agent | Ammonium Acetate | nih.gov |
| Matrix | Human Plasma | nih.gov |
| Recovery Rate | >81% | nih.gov |
| Alternative LLE | Non-chlorinated solvents | nih.gov |
| Combined Technique | On-line Solid-Phase Extraction | nih.gov |
| Recovery (Combined) | >75% | nih.gov |
Solid-Phase Extraction
Solid-phase extraction is a widely used sample preparation method that isolates analytes from a liquid sample by using a solid adsorbent. For the determination of atorvastatin and para-hydroxy atorvastatin in human plasma, SPE is a common and effective technique. nih.govoup.com The process typically involves conditioning the SPE cartridge, loading the plasma sample (often pre-treated with a buffer like ammonium acetate), washing away interferences, and finally eluting the analytes. oup.com One method utilized a C18 SPE column to isolate the compounds, which were then injected for chromatographic analysis. nih.govoup.com Another study detailed a method where plasma samples were treated with heparin and 100mM ammonium acetate (pH 4.5) before being loaded onto the SPE cartridge. oup.com Anion-exchange SPE has also been explored, demonstrating its potential in the sample preparation process. nih.gov
Table 2: Solid-Phase Extraction Parameters for para-Hydroxy Atorvastatin Analysis
| Parameter | Details | Reference |
| SPE Sorbent | C18 | nih.govoup.com |
| Matrix | Human Plasma | nih.govoup.com |
| Pre-treatment | 100mM Ammonium Acetate (pH 4.5) | oup.com |
| Alternative SPE | Anion-Exchange | nih.gov |
Protein Precipitation
Protein precipitation is a straightforward and rapid method for removing proteins from biological samples. This technique is particularly useful for high-throughput analysis. Acetonitrile is a commonly used precipitating agent for the extraction of atorvastatin and its metabolites from human plasma. nih.gov In one method, analytes along with the internal standard were extracted by direct protein precipitation with acetonitrile. nih.gov This approach is often followed by centrifugation to separate the precipitated proteins from the supernatant containing the analytes of interest. While simple, protein precipitation may result in a less clean extract compared to LLE or SPE, which can sometimes lead to issues like LC column plugging. biotage.com To improve efficiency and sample cleanliness, protein precipitation plates can be utilized, which trap the crashed proteins and allow for the collection of a cleaner extract. biotage.com
Table 3: Protein Precipitation Parameters for para-Hydroxy Atorvastatin Analysis
| Parameter | Details | Reference |
| Precipitating Agent | Acetonitrile | nih.gov |
| Matrix | Human Plasma | nih.gov |
| Method | Direct Precipitation | nih.gov |
| Improvement | Use of Protein Precipitation Plates | biotage.com |
Chromatographic Separation Parameters
Following sample preparation, the extract is subjected to chromatographic separation to resolve para-hydroxy atorvastatin and its deuterated internal standard from other components before detection. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the standard techniques employed.
Column Selection and Optimization
The choice of the chromatographic column is critical for achieving optimal separation. Reversed-phase columns, particularly C18 columns, are frequently used for the analysis of atorvastatin and its metabolites. nih.govoup.comjddtonline.info For instance, a Genesis C18 column (2.1 x 50 mm, 4 µm) has been used for the chromatographic separation of atorvastatin and para-hydroxy atorvastatin. oup.com Other studies have utilized columns such as the Phenomenex Synergi 4u polar-RP 80A (150mm×4.6mm, 4μm) and the Kinetex XB-C18 column. nih.govjddtonline.info The selection of the column is often based on achieving good peak shape, resolution, and a reasonable run time. Anion-exchange columns have also been employed in on-line SPE-LC systems. nih.gov
Table 4: Column Selection for para-Hydroxy Atorvastatin Analysis
| Column Type | Specific Example | Dimensions | Reference |
| C18 | Genesis C18 | 2.1 x 50 mm, 4 µm | oup.com |
| Polar-RP | Phenomenex Synergi 4u polar-RP 80A | 150mm × 4.6mm, 4μm | nih.gov |
| C18 | Kinetex XB-C18 | - | jddtonline.info |
| Anion-Exchange | - | On-line SPE | nih.gov |
Mobile Phase Composition and Gradient Elution
The mobile phase composition and elution mode (isocratic or gradient) are key parameters that influence the separation efficiency. For the analysis of para-hydroxy atorvastatin, a mixture of an aqueous solution (often acidified) and an organic solvent like acetonitrile or methanol (B129727) is typically used.
One method employed an isocratic mobile phase consisting of 0.1% acetic acid in a water-acetonitrile mixture (4:6, v/v). oup.comscispace.com Another study utilized a mobile phase of water and methanol (14:86%, v/v) adjusted to pH 3.2 with trichloroacetic acid, also in an isocratic mode. nih.gov
Gradient elution, where the mobile phase composition is changed during the run, is often preferred for separating multiple analytes with different polarities. For example, a gradient elution starting with 60% aqueous solution (containing 1% formic acid) and increasing the percentage of acetonitrile has been used. jddtonline.info Another method involved a linear gradient with a mobile phase of acetonitrile, water, and formic acid. nih.gov The optimization of the mobile phase aims to achieve sharp peaks, good separation, and a short analysis time.
Table 5: Mobile Phase Composition and Elution for para-Hydroxy Atorvastatin Analysis
| Mobile Phase Composition | Elution Mode | Reference |
| 0.1% Acetic Acid in Water:Acetonitrile (4:6, v/v) | Isocratic | oup.comscispace.com |
| Water:Methanol (14:86%, v/v) with Trichloroacetic Acid (pH 3.2) | Isocratic | nih.gov |
| Water (1% Formic Acid) and Acetonitrile | Gradient | jddtonline.info |
| Acetonitrile, Water, and Formic Acid | Linear Gradient | nih.gov |
Mass Spectrometric Detection Parameters (e.g., Multiple Reaction Monitoring (MRM))
The use of this compound as an internal standard (IS) in bioanalytical methods necessitates highly selective and sensitive detection, which is typically achieved through tandem mass spectrometry (MS/MS). The Multiple Reaction Monitoring (MRM) mode is the gold standard for quantification, providing superior specificity by monitoring a specific precursor ion to product ion transition for both the analyte and its deuterated internal standard.
In this technique, the mass spectrometer is programmed to isolate the protonated molecular ion (the precursor ion, [M+H]⁺) of the target compound in the first quadrupole (Q1). This isolated ion is then fragmented in the collision cell (Q2), and a specific, stable fragment ion (the product ion) is monitored by the third quadrupole (Q3). The d5-labeled internal standard is designed to have a mass shift of +5 atomic mass units compared to the analyte, but ideally, it fragments to a product ion with the same mass as the analyte's product ion or a predictably shifted one. This ensures that any variations during sample preparation or ionization affect both the analyte and the IS similarly.
A validated liquid chromatographic/mass spectrometric method utilized electrospray ionization (ESI) in the positive ion mode to detect para-hydroxy atorvastatin (p-AT). nih.gov Another high-throughput UPLC-MS/MS method also applied the positive ion mode of the electrospray ionization technique to achieve the best signal intensity and a stable response for 4-hydroxy atorvastatin (para-hydroxy atorvastatin) and its d5-labeled internal standard. nih.gov
The specific precursor and product ion pairs used for monitoring para-hydroxy atorvastatin and its deuterated internal standard are critical for the method's selectivity. While specific MRM transitions for this compound can vary slightly based on the instrumentation and optimization, published methods for the non-deuterated analyte provide a clear basis.
Table 1: Illustrative Mass Spectrometric Detection Parameters for para-Hydroxy Atorvastatin
| Compound | Ionization Mode | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Reference |
|---|---|---|---|---|
| para-Hydroxy Atorvastatin | Positive ESI | 575.3 | 440.2 | nih.gov |
Note: The table provides example MRM transitions. Optimal values may vary between different mass spectrometer instruments and require specific tuning.
Method Validation Criteria for Bioanalytical Applications (e.g., linearity, precision, accuracy, selectivity)
Bioanalytical method validation is a regulatory requirement to ensure the reliability and reproducibility of quantitative data from biological samples. Methods utilizing this compound as an internal standard for the quantification of para-hydroxy atorvastatin must be rigorously validated according to guidelines from bodies like the U.S. Food and Drug Administration (USFDA). nih.govwjarr.comnih.gov The key validation parameters include linearity, precision, accuracy, and selectivity.
Linearity: The linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. Calibration curves are generated by analyzing plasma samples spiked with known concentrations of the analyte. A linear relationship is typically demonstrated by a correlation coefficient (r or r²) close to 1.0. For instance, a validated UPLC-MS/MS method for atorvastatin and its metabolites showed a calibration curve range of 0.200-20 ng/mL for 4-hydroxy atorvastatin. nih.gov Another LC-MS-MS method established a dynamic range of 0.2-20.0 ng/mL for para-hydroxy atorvastatin in human plasma. nih.gov A separate study reported a quantification range of 0.250 to 25.0 ng/mL. nih.gov
Precision and Accuracy: Precision refers to the closeness of repeated measurements and is expressed as the relative standard deviation (%RSD). Accuracy is the closeness of the mean test results to the true value, expressed as percent relative error (%RE) or percent recovery. These are typically assessed at multiple concentration levels, including the lower limit of quantification (LLOQ), low, medium, and high-quality control (QC) samples, both within a single analytical run (intra-day or within-batch) and across different runs (inter-day or between-batch). For a method to be considered reliable, precision values should generally not exceed 15% RSD, and accuracy should be within ±15% of the nominal value (20% for the LLOQ). researchgate.net In one study, the within-batch and between-batch precision and accuracy were found to be consistent and reproducible for all analytes. nih.gov Another validation reported interassay precision (%RSD) for para-hydroxy atorvastatin to be ≤ 12.7%, with interassay accuracy within 15.8% of the nominal values. nih.gov
Selectivity: Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or concomitant medications. This is demonstrated by analyzing blank biological matrix samples from multiple sources to check for interferences at the retention time of the analyte and internal standard. nih.gov In validated LC-MS/MS methods, no significant interfering peaks were observed at the retention times of para-hydroxy atorvastatin or its d5-labeled internal standard. nih.gov
Table 2: Summary of Bioanalytical Method Validation Parameters for para-Hydroxy Atorvastatin Quantification
| Parameter | Finding | Concentration Range | Matrix | Reference |
|---|---|---|---|---|
| Linearity | Calibration Curve Range: 0.200-20 ng/mL | 0.200-20 ng/mL | Human Plasma | nih.gov |
| Dynamic Range: 0.2-20.0 ng/mL | 0.2-20.0 ng/mL | Human Plasma | nih.gov | |
| LLOQ: 0.202 ng/mL | N/A | Human Plasma | nih.gov | |
| Quantification Range: 0.250-25.0 ng/mL | 0.250-25.0 ng/mL | Human, Dog, Rat Plasma | nih.gov | |
| Precision | Within-batch & Between-batch | QC Levels | Human Plasma | nih.gov |
| (as %RSD) | Inter-assay Precision: ≤ 12.7% | QC Levels | Human, Dog, Rat Plasma | nih.gov |
| Intra- & Inter-assay Precision: ≤ 12% | 0.025 - 1.0 µg/mL | Human Plasma | researchgate.net | |
| Accuracy | Within-batch & Between-batch | QC Levels | Human Plasma | nih.gov |
| (as %RE or Recovery) | Inter-assay Accuracy: within 15.8% | QC Levels | Human, Dog, Rat Plasma | nih.gov |
| Intra- & Inter-day Accuracy: ≤ 15% | 0.025 - 1.0 µg/mL | Human Plasma | researchgate.net | |
| Mean Recovery: 47.6% - 85.6% | QC Levels | Human, Dog, Rat Plasma | nih.gov |
Application in Ex Vivo and In Vitro Quantitative Analysis
The primary application of this compound is as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of its non-deuterated counterpart, para-hydroxy atorvastatin, in various biological matrices. pharmaffiliates.comcaymanchem.com Its use is crucial in ex vivo and in vitro studies where precise concentration measurements are paramount.
Ex Vivo Pharmacokinetic Studies: In pharmacokinetic (PK) studies, which analyze the absorption, distribution, metabolism, and excretion (ADME) of a drug, blood or plasma samples are collected from subjects (human or animal) over time after drug administration. The concentration of the parent drug and its metabolites, such as para-hydroxy atorvastatin, is then measured. Using para-hydroxy atorvastatin-d5 as an internal standard corrects for variability during sample processing (e.g., extraction, evaporation) and instrumental analysis (e.g., injection volume, ion suppression). nih.gov This ensures the high accuracy and precision needed to define PK parameters. Validated methods using this approach have been successfully applied to pharmacokinetic studies of atorvastatin in healthy human subjects and various animal models. nih.govnih.govnih.gov
In Vitro Metabolism Studies: In vitro systems, such as liver microsomes, hepatocytes, or recombinant enzyme systems, are used to investigate the metabolic pathways of drugs. caymanchem.com Atorvastatin is known to be metabolized by the cytochrome P450 isoform CYP3A4 to form ortho- and para-hydroxy atorvastatin. caymanchem.com When studying the kinetics of this metabolic conversion, this compound serves as an ideal internal standard to quantify the rate and extent of para-hydroxy atorvastatin formation. Its chemical and physical properties are nearly identical to the analyte, ensuring co-elution in chromatography and similar ionization efficiency in mass spectrometry, leading to highly reliable quantitative results.
Clinical Bioequivalence Studies: Bioequivalence studies are conducted to compare the bioavailability of a generic drug product with a reference product. These studies rely on the accurate measurement of drug and metabolite concentrations in plasma or serum from study participants. A validated LC-MS/MS method for the simultaneous quantification of atorvastatin and its metabolites, including para-hydroxy atorvastatin, was successfully applied to a clinical bioequivalence study involving healthy volunteers. nih.gov The use of a deuterated internal standard like para-hydroxy atorvastatin-d5 is fundamental to the robustness of such clinical assays. nih.gov
Investigations into Metabolic Fate and Disposition in Preclinical and in Vitro Models
Formation Pathways of para-Hydroxy Atorvastatin (B1662188) in Cellular and Subcellular Systems
The primary route of atorvastatin metabolism involves oxidation to form hydroxylated derivatives. In human liver microsomes, atorvastatin acid and its lactone form are metabolized into two primary active metabolites: para-hydroxy atorvastatin and ortho-hydroxy atorvastatin. nih.gov These metabolites are responsible for a significant portion of the therapeutic effect observed. nih.gov
The hydroxylation of atorvastatin is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes. researchgate.net Extensive research using various in vitro models, including human liver microsomes and recombinant human P450 enzymes, has identified CYP3A4 as the principal isoform responsible for the formation of both para-hydroxy and ortho-hydroxy atorvastatin. tandfonline.comnih.govresearchgate.net
While CYP3A5 also contributes to atorvastatin metabolism, studies have shown that CYP3A4 is the major contributor. tandfonline.comnih.gov The intrinsic clearance (CLint) rates for the formation of para-hydroxy atorvastatin by CYP3A4 are significantly higher than those by CYP3A5, underscoring CYP3A4's dominant role. tandfonline.comnih.gov This suggests that atorvastatin is preferentially metabolized by CYP3A4. nih.gov The metabolism of atorvastatin by CYP3A enzymes exhibits a pattern of substrate inhibition. tandfonline.com
| Enzyme | Metabolite | Intrinsic Clearance (CLint) Contribution | Reference |
| CYP3A4 | para-hydroxy atorvastatin | 2.4-fold higher than CYP3A5 | tandfonline.com, nih.gov |
| CYP3A4 | ortho-hydroxy atorvastatin | 5.0-fold higher than CYP3A5 | tandfonline.com, nih.gov |
| CYP3A5 | para-hydroxy atorvastatin | Minor contributor | tandfonline.com, nih.gov |
| CYP3A5 | ortho-hydroxy atorvastatin | Minor contributor | tandfonline.com, nih.gov |
Producing hydroxylated metabolites like para-hydroxy atorvastatin through traditional chemical synthesis can be challenging and less environmentally friendly. mdpi.com Consequently, biocatalysis has emerged as a valuable strategy for producing drug metabolites for research purposes, including studies on their efficacy and safety. mdpi.com
Researchers have successfully utilized bacterial CYP102A1, a P450 enzyme, as a biocatalyst to synthesize para-hydroxy atorvastatin. mdpi.com By creating mutants of CYP102A1, scientists have developed an enzymatic system that can efficiently catalyze the 4-hydroxylation of atorvastatin with high activity, using hydrogen peroxide as an oxidant instead of NADPH. mdpi.com This peroxygenase activity provides a more desirable and eco-friendly method for producing this key metabolite. mdpi.com The use of biocatalysts like engineered ketoreductases (KREDs) and halohydrin dehalogenases (HHDHs) is also prevalent in synthesizing chiral intermediates required for the parent atorvastatin molecule, highlighting the versatility of this approach. researchgate.netnih.govmdpi.com
Further Metabolic Transformations of para-Hydroxy Atorvastatin in Model Systems
Following its formation, para-hydroxy atorvastatin, like the parent compound, is subject to further metabolic transformations that influence its disposition. These pathways include glucuronidation, lactonization, and beta-oxidation.
Glucuronidation, the process of conjugating a molecule with glucuronic acid, is a major metabolic pathway for atorvastatin and its metabolites. This reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. nih.govxenotech.com The formation of atorvastatin lactone is significantly mediated by UGTs, which create an unstable acyl glucuronide that subsequently undergoes lactonization. nih.govresearchgate.net
| UGT Isoform | Involvement in Atorvastatin Glucuronidation | Reference |
| UGT1A1 | Catalyzes formation of atorvastatin acyl glucuronide and atorvastatin lactone glucuronide. | nih.gov, nih.gov |
| UGT1A3 | Identified as the most important enzyme for atorvastatin lactonization. Also forms other glucuronides. | nih.gov, nih.gov, uni-tuebingen.de |
| UGT1A4 | Catalyzes formation of atorvastatin ether glucuronide, acyl glucuronide, and lactone glucuronide. | nih.gov |
| UGT1A8 | Catalyzes formation of atorvastatin acyl glucuronide and atorvastatin lactone glucuronide. | nih.gov |
| UGT1A9 | Catalyzes formation of atorvastatin ether glucuronide. | nih.gov |
| UGT2B7 | Catalyzes formation of atorvastatin acyl glucuronide and atorvastatin lactone glucuronide. | nih.gov |
Atorvastatin and its hydroxylated metabolites exist in a pH-dependent, reversible equilibrium between the pharmacologically active open-chain hydroxy acid form and a corresponding inactive lactone form. researchgate.netrsc.org This interconversion is a critical aspect of atorvastatin's disposition. nih.govpharmgkb.org
The conversion can occur non-enzymatically under acidic conditions, where the equilibrium favors lactone formation. rsc.orgresearchgate.net Conversely, under physiological or basic conditions, the equilibrium shifts to favor the hydrolysis of the lactone back to the active acid form. rsc.org Enzymatic processes also drive lactonization, primarily through the UGT-mediated formation of an acyl glucuronide intermediate which then rearranges to the stable lactone. nih.govresearchgate.net Theoretical studies have confirmed that while the lactone form is less stable than the hydroxy acid form under most conditions, the interconversion barriers are surmountable. rsc.org
Beta-oxidation, the metabolic process by which fatty acid molecules are broken down, has been identified as a metabolic pathway for atorvastatin in preclinical models. upce.cznih.gov Studies in rats have demonstrated that atorvastatin can increase hepatic beta-oxidation activity. nih.gov This activation of fatty acid beta-oxidation by atorvastatin may contribute to its effects on lipid levels. nih.gov The presence of a heptanoic acid side chain on the atorvastatin molecule (and its metabolites like para-hydroxy atorvastatin) makes it a substrate for this pathway. upce.cznih.gov
Transport Mechanisms Affecting para-Hydroxy Atorvastatin Disposition in Experimental Systems
Hepatic uptake of atorvastatin and its hydroxylated metabolites is predominantly mediated by the organic anion-transporting polypeptide (OATP) family of transporters, which are expressed on the sinusoidal membrane of hepatocytes. juniperpublishers.comnih.gov Specifically, OATP1B1, OATP1B3, and OATP2B1 have been identified as key players in the liver uptake of statins. juniperpublishers.comnih.gov
Studies have demonstrated that para-hydroxy atorvastatin is also a substrate for these OATP transporters. nih.gov Inhibition of OATP-mediated uptake has been shown to significantly increase the plasma concentrations of both atorvastatin and its hydroxy metabolites, indicating the critical role of these transporters in their hepatic clearance. For instance, co-administration of rifampicin, a potent OATP inhibitor, with atorvastatin in healthy volunteers resulted in a substantial increase in the area under the plasma concentration-time curve (AUC) of para-hydroxy atorvastatin acid by 3.9-fold. nih.gov This highlights that OATP transporters are major determinants of the hepatic uptake of para-hydroxy atorvastatin.
In preclinical rat models, inhibition of Oatps (the rat equivalent of human OATPs) also led to a significant reduction in the hepatic extraction of atorvastatin and its metabolites. nih.gov This further underscores the conserved role of these uptake transporters across species in modulating the disposition of para-hydroxy atorvastatin. The efficient uptake of para-hydroxy atorvastatin into hepatocytes is a prerequisite for its further metabolism and biliary excretion.
Following hepatic uptake, para-hydroxy atorvastatin and other metabolites are eliminated from the hepatocytes into the bile. This process is primarily facilitated by efflux transporters located on the canalicular membrane of hepatocytes. The multidrug resistance-associated protein 2 (MRP2, with its rat ortholog being Mrp2) is a key efflux transporter involved in the biliary excretion of atorvastatin and its metabolites. nih.gov
In vitro studies using membrane vesicles expressing human or rat MRP2/Mrp2 have shown that atorvastatin is a substrate for this transporter. nih.gov It is well-established that the metabolites of atorvastatin, including para-hydroxy atorvastatin, follow similar disposition pathways as the parent drug, suggesting they are also substrates for MRP2. nih.gov The function of MRP2 is to actively pump these compounds against a concentration gradient into the bile, which is a crucial step in their elimination from the body.
The involvement of MRP2 in the disposition of atorvastatin and its metabolites is further supported by drug-drug interaction studies. For example, cyclosporine, an inhibitor of both OATPs and MRP2, significantly alters the pharmacokinetics of atorvastatin. juniperpublishers.com The coordinated action of hepatic uptake transporters like OATPs and efflux transporters like MRP2 is therefore essential for the efficient hepatobiliary clearance of para-hydroxy atorvastatin.
Comparative Metabolism Studies of Deuterated vs. Non-Deuterated Analogs in Animal Models and In Vitro Systems
The development of deuterated analogs of drugs, such as para-hydroxy atorvastatin-d5 calcium salt, is a strategy employed in medicinal chemistry to improve the pharmacokinetic properties of a compound. nih.gov Deuterium (B1214612), a stable isotope of hydrogen, forms a stronger covalent bond with carbon compared to hydrogen. nih.gov This difference in bond strength can lead to a "kinetic isotope effect," where the rate of a chemical reaction, particularly one involving the cleavage of a C-H bond, is slowed down when hydrogen is replaced by deuterium. nih.gov
In the context of drug metabolism, many phase I metabolic reactions, such as those catalyzed by cytochrome P450 (CYP) enzymes, involve the cleavage of C-H bonds. nih.gov For atorvastatin, the formation of its hydroxylated metabolites, including para-hydroxy atorvastatin, is primarily catalyzed by CYP3A4. nih.govresearchgate.netnih.gov While para-hydroxy atorvastatin is already a metabolite, it can undergo further metabolism. The deuteration at specific positions in the para-hydroxy atorvastatin molecule, as in this compound, is intended to slow down its subsequent metabolic breakdown.
While direct comparative metabolism studies specifically for this compound versus its non-deuterated counterpart are not extensively available in published literature, the principle of the kinetic isotope effect is well-documented for other drugs. For instance, studies on other deuterated compounds have shown a significant reduction in the rate of metabolism and systemic clearance, leading to a longer half-life and increased plasma exposure compared to their non-deuterated counterparts. nih.gov
For example, in vitro studies with deuterated analogs of other drugs in rat and human liver microsomes have demonstrated a decrease in intrinsic clearance. nih.gov In vivo studies in rats have often confirmed these findings, showing higher plasma concentrations and a greater area under the curve (AUC) for the deuterated compound. nih.gov
The table below illustrates the potential impact of deuteration on pharmacokinetic parameters based on general principles observed with other drugs.
Potential Pharmacokinetic Changes with Deuteration
| Pharmacokinetic Parameter | Expected Change with Deuteration | Rationale |
|---|---|---|
| Metabolic Clearance (CL) | Decrease | Slower rate of metabolism due to the kinetic isotope effect. |
| Half-life (t1/2) | Increase | Reduced clearance leads to a longer time for the drug to be eliminated. |
| Area Under the Curve (AUC) | Increase | Higher systemic exposure as the drug remains in circulation for longer. |
| Maximum Concentration (Cmax) | Variable (may increase) | Can be influenced by absorption and distribution, but often increases with reduced first-pass metabolism. |
The use of deuterated standards, such as atorvastatin-d5, in pharmacokinetic studies of atorvastatin and its metabolites also indirectly supports the concept of altered metabolic properties. nih.gov These standards are chosen because they co-elute with the non-deuterated analyte under chromatographic conditions but are distinguishable by mass spectrometry. Their primary utility lies in their increased stability against degradation during sample processing and analysis, a property conferred by the stronger C-D bonds. This inherent stability suggests a slower rate of metabolism in vivo.
Therefore, it is scientifically plausible to anticipate that this compound would exhibit a more stable metabolic profile compared to non-deuterated para-hydroxy atorvastatin in both animal models and in vitro systems. This would likely result in a reduced rate of metabolic clearance and consequently, altered pharmacokinetic parameters. However, definitive quantitative comparisons would necessitate direct experimental studies.
Deuterium Isotope Effects on the Metabolism and Pharmacokinetics of Atorvastatin Metabolites
Theoretical Basis of Kinetic Isotope Effects (KIE) in Drug Metabolism
The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.org In the context of drug metabolism, the primary deuterium (B1214612) KIE is of particular interest. This effect arises from the fundamental difference in the zero-point vibrational energy of a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. portico.org The C-D bond is stronger and has a lower zero-point energy, meaning more energy is required to break it. researchgate.net
When the cleavage of a C-H bond is the rate-determining (i.e., the slowest) step in a metabolic pathway, substituting that hydrogen with deuterium can significantly slow down the reaction rate. wikipedia.orgnih.gov The magnitude of the KIE is expressed as the ratio of the rate constants of the light (kH) and heavy (kD) isotopes (KIE = kH/kD). A primary KIE is generally considered significant when the kH/kD ratio is greater than 2. portico.org The observation of a substantial KIE in a drug's metabolism provides strong evidence that C-H bond cleavage is a critical, rate-limiting part of its biotransformation. nih.govnih.gov
Observed Deuterium Isotope Effects on para-Hydroxy Atorvastatin (B1662188) Formation and Elimination
The application of deuterium labeling to atorvastatin is primarily investigated as a strategy to modulate its metabolism. The compound para-Hydroxy Atorvastatin-d5 Calcium Salt is the deuterated version of one of atorvastatin's main active metabolites. pharmaffiliates.comsimsonpharma.com Research in this area typically focuses on how deuterating the parent atorvastatin molecule affects the rate of its conversion to hydroxylated metabolites, rather than studying the pharmacokinetics of the deuterated metabolite itself after administration. The term "atorvastatin-d5" is often used to refer to a deuterated analog of the parent drug, which serves as an internal standard in pharmacokinetic studies due to its distinct mass. nih.govmdpi.com
While specific studies detailing the formation and elimination kinetics of para-Hydroxy Atorvastatin-d5 from a deuterated atorvastatin precursor are not extensively published, the principles of KIE allow for well-founded predictions. The formation of para-hydroxy atorvastatin is catalyzed by CYP3A4, and this hydroxylation involves the cleavage of a C-H bond on the phenyl ring of the parent molecule. nih.gov Introducing deuterium at this position would be expected to slow the rate of this metabolic reaction. The complexity of this effect is high, as the rate-limiting step can be dependent on the specific chemical structure (chemotype) interacting with the CYP enzyme. nih.gov
For atorvastatin, hydroxylation by CYP3A4 is a key metabolic pathway. drugbank.comnih.gov Deuteration at the para-position of the phenyl group—the site of hydroxylation—would directly impact the C-H bond scission event. This would lead to a decreased rate of formation for para-hydroxy atorvastatin. This phenomenon has been exploited in drug development to protect metabolically vulnerable C-H bonds from enzymatic attack. portico.orgwikipedia.org The magnitude of the observed isotope effect can, however, be influenced by other steps in the enzymatic cycle, and it cannot always be predicted without empirical testing. nih.gov
Deuterating a molecule at a primary site of metabolism can sometimes cause "metabolic switching." This occurs when the primary pathway is slowed to such an extent that other, previously minor, metabolic pathways become more prominent. In preclinical studies, deuteration strategies are used to probe these effects. For instance, if the formation of para-hydroxy atorvastatin is suppressed due to deuteration, the metabolism might shift towards increased formation of ortho-hydroxy atorvastatin or other metabolites.
The following table illustrates findings from a study on zoniporide, a drug cleared by aldehyde oxidase, showing how deuteration at the site of metabolism can significantly alter pharmacokinetic parameters in preclinical models. This serves as a clear example of the principles discussed.
| Compound | Species | Parameter | Value |
|---|---|---|---|
| Zoniporide (Non-deuterated) | Rat | CL (mL/min/kg) | 65 |
| d-Zoniporide (Deuterated) | Rat | CL (mL/min/kg) | 27 |
| Zoniporide (Non-deuterated) | Guinea Pig | CL (mL/min/kg) | 14 |
| d-Zoniporide (Deuterated) | Guinea Pig | CL (mL/min/kg) | 15 |
| Zoniporide (Non-deuterated) | Rat | AUC (ngh/mL) | 256 |
| d-Zoniporide (Deuterated) | Rat | AUC (ngh/mL) | 617 |
| Zoniporide (Non-deuterated) | Guinea Pig | AUC (ngh/mL) | 1190 |
| d-Zoniporide (Deuterated) | Guinea Pig | AUC (ngh/mL) | 1110 |
Data adapted from Sharma, R., et al. (2012). Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs. Drug Metabolism and Disposition, 40(3), 625-634. This table illustrates the principle of KIE on pharmacokinetic parameters (CL = Clearance, AUC = Area Under the Curve) and how the effect can be species-dependent.
Implications of Deuterium Labeling for Understanding Metabolic Soft Spots
The study of deuterium isotope effects is a powerful tool for identifying "metabolic soft spots" in a drug molecule. portico.org These are positions within the molecule that are particularly susceptible to metabolic transformation, which can lead to rapid clearance and lower bioavailability. By strategically replacing hydrogens at these soft spots with deuterium, medicinal chemists can block or slow down metabolism at that site. portico.org
This approach allows researchers to:
Confirm Sites of Metabolism: A significant KIE upon deuterating a specific position confirms that this site is a major point of metabolic attack.
Improve Pharmacokinetic Profiles: By "hardening" a metabolic soft spot, deuteration can decrease the rate of metabolic clearance, potentially leading to increased drug exposure (AUC) and a longer half-life. portico.org
Reduce Metabolic Switching: Understanding the primary metabolic pathways allows for more predictable drug behavior and can help avoid shunting to undesirable or toxic metabolic pathways.
For a drug like atorvastatin, which is extensively metabolized by CYP3A4, identifying and modifying these soft spots through deuteration could theoretically lead to a new chemical entity with an improved pharmacokinetic profile. drugbank.comnih.gov Molecular docking and in vitro metabolic profiles are used alongside deuteration studies to build a comprehensive understanding of how a drug interacts with metabolic enzymes and to predict the potential for pharmacokinetic enhancement. nih.gov
Molecular and Cellular Biological Investigations
In Vitro Assessment of Enzyme and Receptor Interactions
Inhibition of HMG-CoA Reductase by para-Hydroxy Atorvastatin (B1662188) in Cell-Free Systems
Para-hydroxy atorvastatin is an active metabolite that, along with ortho-hydroxy atorvastatin, is responsible for a substantial portion of the systemic inhibitory activity against 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. nih.gov This enzyme catalyzes the rate-limiting step in cholesterol biosynthesis. nih.gov In vitro studies have consistently demonstrated that the hydroxylated metabolites of atorvastatin are pharmacologically active. In fact, approximately 70% of the circulating inhibitory activity for HMG-CoA reductase is attributed to these active metabolites rather than to the parent drug alone. medex.com.bd
While atorvastatin itself is a potent competitive inhibitor of HMG-CoA reductase with inhibition constant (Ki) values in the nanomolar range, specific IC50 or Ki values for the isolated para-hydroxy atorvastatin metabolite in cell-free assays are not extensively detailed in the reviewed literature. nih.gov However, the collective data affirm that the conversion of atorvastatin to its para-hydroxylated form is a critical step in its mechanism of action, contributing significantly to the sustained reduction of cholesterol synthesis. nih.govmedex.com.bd
Ligand Binding Studies with Nuclear Receptors (e.g., PXR, CAR)
The interaction of para-hydroxy atorvastatin with nuclear receptors, particularly the Pregnane X Receptor (PXR), has been a subject of detailed investigation. These receptors are critical regulators of drug metabolism and disposition.
Pregnane X Receptor (PXR): Studies utilizing mammalian two-hybrid assembly and promoter/reporter gene assays have conclusively identified atorvastatin and its metabolites, including para-hydroxy atorvastatin, as ligands of PXR. nih.govnih.gov All tested atorvastatin metabolites were shown to induce the assembly of PXR and activate the promoter activity of CYP3A4, a key PXR target gene. nih.govnih.gov This indicates a direct interaction with the PXR ligand-binding domain.
Constitutive Androstane Receptor (CAR): In contrast to PXR, evidence for the direct binding of atorvastatin metabolites to the Constitutive Androstane Receptor (CAR) is weak or negative. nih.govnih.gov Ligand binding assays, including surface plasmon resonance, have failed to prove a direct interaction between the atorvastatin metabolites and CAR. nih.govnih.gov Therefore, the effects of para-hydroxy atorvastatin on the expression of drug-metabolizing enzymes are considered to be mediated primarily through PXR, not CAR. nih.gov
Effects on Gene Expression and Cellular Pathways in Model Systems
Modulation of Drug-Metabolizing Enzymes and Transporter Genes
The role of para-hydroxy atorvastatin as a PXR ligand translates into a complex and differential modulation of PXR target genes in model systems like primary human hepatocytes. Compared to the parent compound, para-hydroxy atorvastatin acts as a selective PXR modulator. nih.gov
In primary human hepatocytes, treatment with para-hydroxy atorvastatin leads to a markedly reduced or even abolished induction of several key cytochrome P450 and transporter genes. nih.govnih.gov For instance, while atorvastatin and its ortho-hydroxy metabolite induce genes like CYP2B6 and the transporter SLCO1B1, para-hydroxy atorvastatin shows significantly impaired or no induction of these genes. nih.gov However, it can induce other PXR target genes, such as UGT1A3, as effectively as the parent drug. nih.gov This differential regulation suggests that the drug interaction potential of para-hydroxy atorvastatin may be lower than that of atorvastatin itself. nih.govnih.gov
| Gene | Function | Induction by ortho-Hydroxy Atorvastatin | Induction by para-Hydroxy Atorvastatin |
|---|---|---|---|
| CYP2B6 | Drug Metabolism (Cytochrome P450) | Induction Observed | Markedly Reduced/Abolished |
| EPHX1 | Xenobiotic Metabolism | Induction Observed | Induction Observed (less impaired) |
| ABCB1 (MDR1) | Drug Efflux Transporter | Induction Observed | Markedly Reduced/Abolished |
| SLCO1B1 (OATP1B1) | Drug Uptake Transporter | Induction Observed | No Induction |
| UGT1A3 | Glucuronidation (Phase II Metabolism) | Effective Induction | Effective Induction |
Data synthesized from findings reported in Hoffart et al., 2012. nih.gov
Molecular Mechanisms of Action (e.g., anti-inflammatory, antioxidant properties in vitro)
Beyond its effects on cholesterol and drug metabolism, para-hydroxy atorvastatin exhibits distinct molecular activities in vitro.
Antioxidant Properties: Quantum chemical studies have provided a theoretical explanation for the experimental observation that para-hydroxy atorvastatin possesses free radical scavenging activity, whereas the parent atorvastatin does not. ahajournals.org The presence of the hydroxyl group on the phenyl ring is critical. The thermodynamically preferred pathway for this antioxidant activity in polar solvents is Hydrogen Atom Transfer (HAT). ahajournals.org The bond dissociation enthalpy (BDE) for the phenolic hydroxyl group in para-hydroxy atorvastatin is low enough to allow it to scavenge radicals like DPPH•, a pathway that is energetically forbidden for the parent molecule. ahajournals.org This antioxidant mechanism may contribute to its ability to protect low-density lipoproteins (LDL) from oxidation. ahajournals.org
Anti-inflammatory Properties: In vitro studies using cell models have demonstrated the anti-inflammatory effects of atorvastatin, which are mediated by its metabolites. In THP-1 macrophage cell lines, atorvastatin was shown to suppress the expression of pro-inflammatory molecules like caspase-1 and interleukin-1β (IL-1β) induced by monosodium urate crystals. medex.com.bd Concurrently, it increased the expression of the anti-inflammatory cytokine IL-37. medex.com.bd Other proposed anti-inflammatory mechanisms for statins include the modulation of Rho protein signaling and the disruption of NF-ĸB activation in immune cells.
Mechanistic Studies on the Differential Induction of PXR Target Genes by Atorvastatin Metabolites
The observation that para-hydroxy atorvastatin acts as a selective PXR modulator has prompted mechanistic investigations to understand the molecular basis for this differential gene induction. The key to this selectivity lies not in the recruitment of co-activators, but in the release of co-repressors. nih.govnih.gov
Activation of nuclear receptors like PXR typically involves a ligand-dependent release of co-repressor proteins, followed by the recruitment of co-activator proteins. nih.gov While studies using mammalian two-hybrid assays did not find significant differences in the recruitment of co-activators between atorvastatin and its metabolites, a distinct difference was observed in co-repressor release. nih.govnih.gov It was demonstrated that para-hydroxy atorvastatin is significantly less effective at promoting the release of co-repressors from the PXR ligand-binding domain, achieving only about 50% of the release seen with other metabolites. nih.govnih.gov This impaired release of transcriptional repressors provides a direct molecular mechanism for its reduced or abolished ability to induce a specific subset of PXR target genes, thereby explaining its profile as a selective PXR modulator. nih.gov
Future Directions in Research on Deuterated Drug Metabolites
Development of Novel Analytical Approaches for Complex Biological Samples
The accurate quantification of deuterated drug metabolites like para-Hydroxy Atorvastatin-d5 in complex biological matrices such as plasma and tissue is fundamental to pharmacokinetic and metabolic studies. simsonpharma.com While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the current gold standard, future research is geared towards overcoming its limitations and enhancing analytical capabilities. nih.gov
A primary challenge in bioanalysis is the efficient extraction of analytes from the sample matrix and the removal of interfering components. simbecorion.com Future developments will likely focus on the miniaturization and automation of sample preparation techniques to improve throughput and reduce variability.
Advanced mass spectrometry platforms are at the forefront of analytical innovation. High-resolution mass spectrometry (HRMS) offers superior selectivity and the ability to perform retrospective data analysis, which is invaluable for identifying previously unknown metabolites. nih.gov Furthermore, techniques like hydrogen/deuterium (B1214612) exchange mass spectrometry (HDX-MS), which monitors the exchange of protein backbone amide hydrogens with deuterium in solution, are poised to offer deeper insights. nih.govyoutube.com While traditionally used for studying protein conformation and binding, the principles of HDX-MS could be adapted to investigate the interaction of deuterated metabolites with their biological targets, providing structural and dynamic information that is currently inaccessible. plos.org
Another promising avenue is the advancement in chromatographic separation. Multidimensional liquid chromatography and novel stationary phases will be crucial for resolving complex mixtures and separating isobaric compounds—molecules with the same mass but different structures—which can be a significant challenge when analyzing samples containing both a deuterated standard and its non-deuterated counterpart. nih.gov
Advanced In Vitro and Ex Vivo Models for Metabolic and Disposition Studies
To accurately predict how deuterated metabolites will behave in the human body, researchers are moving beyond traditional 2D cell cultures, which often fail to replicate the complex architecture and function of human organs. nih.gov The future lies in the adoption of more physiologically relevant systems.
Three-dimensional (3D) organoid models, particularly those derived from liver and intestinal stem cells, represent a significant leap forward. technologynetworks.comazolifesciences.com These self-organizing structures mimic the complex microenvironments and cellular compositions of their parent organs, offering a more accurate platform for studying the metabolism and transport of compounds like para-Hydroxy Atorvastatin-d5. nih.govresearchgate.netnih.gov For instance, human hepatic organoids can be used to assess CYP450-mediated drug toxicity and metabolism with greater fidelity. azolifesciences.com
"Organ-on-a-chip" technology is another rapidly advancing frontier. These microfluidic devices can host 3D cultures of different cell types and even connect multiple "organ" chambers (e.g., a liver-chip connected to a heart-chip) to simulate systemic drug effects. nih.govnih.govyoutube.commdpi.com Such systems allow for real-time monitoring of how a deuterated metabolite is processed by the liver and what its subsequent effects might be on an off-target organ, providing invaluable data for safety and efficacy assessments before clinical trials. nih.govinnoget.com These advanced models will be instrumental in understanding the nuanced effects of deuteration on metabolic pathways and predicting potential drug-drug interactions. technologynetworks.comnih.gov
Computational Modeling and Simulation of Deuterium Isotope Effects
Computational approaches are becoming indispensable for predicting and understanding the consequences of deuteration, allowing for a more rational design of deuterated drugs.
At a more fundamental level, quantum mechanics (QM) and hybrid quantum mechanics/molecular mechanics (QM/MM) simulations offer the ability to model the chemical reaction of metabolism itself. acs.org These methods can calculate the energy barrier for breaking the C-H versus the C-D bond at the active site of a metabolic enzyme like CYP3A4. researchgate.net This allows for the a priori prediction of the magnitude of the KIE for a specific deuteration site, guiding the synthetic strategy to achieve the desired metabolic outcome. nih.govscience.govrsc.org Such simulations can help explain why deuteration at one position has a significant effect while at another it does not, moving the field from empirical observation to predictive design. nih.gov
Expanding the Utility of Deuterated Metabolites as Research Tools
The role of deuterated metabolites like para-Hydroxy Atorvastatin-d5 extends far beyond their use as simple analytical standards. caymanchem.com They are sophisticated research tools that enable a deeper understanding of drug metabolism and disposition. medchemexpress.comwiseguyreports.com
One key application is in the study of "metabolic shunting" or "metabolic switching." By slowing down a primary metabolic pathway through deuteration, metabolism may be diverted or "shunted" towards alternative, minor pathways. nih.govjuniperpublishers.com Using para-Hydroxy Atorvastatin-d5 in concert with a deuterated parent atorvastatin (B1662188) allows researchers to precisely trace and quantify the formation of these alternate metabolites. This can lead to the discovery of novel metabolites and a better understanding of their potential pharmacological activity or toxicity. nih.govacs.org
Deuterated metabolites are also invaluable for elucidating complex drug-drug interactions (DDIs). For example, in a study investigating the inhibition of atorvastatin metabolism by another drug, para-Hydroxy Atorvastatin-d5 can be used to accurately quantify the formation of the metabolite from its specific precursor without isotopic interference, providing clear, unambiguous data on the impact of the co-administered drug. semanticscholar.org
Furthermore, the field of Deuterium Metabolic Imaging (DMI) is emerging as a powerful, non-invasive technique. researchgate.netnih.gov By administering deuterium-labeled substrates, researchers can map metabolic processes in real-time within living organisms. While currently focused on endogenous molecules like glucose, future applications could involve tracking the metabolic fate of deuterated drugs and their metabolites in vivo, offering an unprecedented window into their distribution and transformation in different tissues. nih.gov
Q & A
Basic Research Questions
Q. How is para-Hydroxy Atorvastatin-d5 Calcium Salt synthesized, and what analytical methods validate its structural integrity?
- Synthesis : The compound is synthesized via deuteration of para-Hydroxy Atorvastatin Calcium Salt, typically involving hydroxylation at the para position followed by isotopic substitution using deuterated reagents. Reaction conditions (e.g., temperature, catalysts) are optimized to ensure high yield and purity .
- Characterization : Structural validation employs:
- NMR : To confirm deuterium incorporation and hydroxyl/para-substitution patterns.
- High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight verification (C₆₆H₅₈D₁₀CaF₂N₄O₁₂; MW: 1197.40) .
- HPLC-Purity : >95% purity is standard, with retention time alignment against non-deuterated analogs .
Q. What role does this compound play in quantitative bioanalytical studies?
- As a deuterated internal standard, it enhances accuracy in LC-MS/MS assays by minimizing matrix effects and ion suppression. Researchers use it to quantify atorvastatin and its metabolites in biological matrices (e.g., plasma, hepatocytes) via isotopic peak ratio analysis .
- Methodology : Spike known concentrations into samples before extraction; validate with calibration curves (linearity: R² >0.99) and precision/recovery tests .
Q. How do researchers differentiate para-Hydroxy Atorvastatin-d5 from ortho-hydroxy isomers or degradation products?
- Chromatographic Separation : Use reverse-phase HPLC with C18 columns and gradient elution (acetonitrile/ammonium acetate buffer) to resolve positional isomers .
- Mass Spectrometry : Monitor deuterium-specific fragmentation patterns (e.g., m/z shifts of +5 due to d5 substitution) and compare against reference spectra .
Advanced Research Questions
Q. How does deuteration impact the metabolic stability and pharmacokinetics of this compound compared to non-deuterated analogs?
- Metabolic Stability : Deuteration slows CYP3A4-mediated oxidation (deuterium kinetic isotope effect), extending half-life in vitro. Assess using human liver microsomes with NADPH cofactors and LC-MS quantification of parent compound depletion .
- Pharmacokinetic Studies : Conduct crossover trials in animal models (e.g., rats) comparing AUC, Cmax, and t½ between deuterated and non-deuterated forms. Include CYP3A4 inhibitors (e.g., ketoconazole) to isolate metabolic pathways .
Q. What experimental strategies address discrepancies in reported inhibitory effects of para-Hydroxy Atorvastatin-d5 on HMG-CoA reductase?
- Enzyme Kinetics : Perform Michaelis-Menten assays with purified HMG-CoA reductase, varying substrate (HMG-CoA) and inhibitor concentrations. Use deuterated vs. non-deuterated compounds to isolate isotope effects on Ki .
- Cellular Assays : Compare cholesterol synthesis inhibition in HepG2 cells using ¹⁴C-acetate incorporation. Normalize data to cell viability (MTT assay) and account for batch-to-batch variability in deuterated compound purity .
Q. How can researchers mitigate degradation of this compound during long-term stability studies?
- Storage Conditions : Store at -20°C in airtight, light-protected containers with desiccants. Avoid repeated freeze-thaw cycles .
- Degradation Monitoring : Use forced degradation (acid/base hydrolysis, oxidative stress) to identify major degradants (e.g., lactone forms). Characterize via LC-MS and cross-reference with USP/Ph. Eur. impurity standards .
Q. What methodologies optimize the use of this compound in tracing endogenous cholesterol biosynthesis pathways?
- Isotopic Tracer Studies : Administer deuterated compound to cell cultures or animal models, then analyze mevalonate pathway intermediates (e.g., squalene, lanosterol) via GC-MS. Normalize to internal standards (e.g., d7-cholesterol) .
- Gene Expression Analysis : Pair tracer data with qPCR/Western blotting of HMG-CoA reductase, LDL receptor, and SREBP-2 to correlate metabolic flux with transcriptional regulation .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
